2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthyridine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method involves the reaction of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with 4-methylphenylacetic acid under acidic conditions . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Uniqueness
What sets 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-23-11-17(19(25)16-10-7-14(3)22-20(16)23)21(26)27-12-18(24)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3 |
InChI Key |
VSFCKBHFPGBTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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